
3-Bromo-6-chloro-2-fluorophenol
Overview
Description
3-Bromo-6-chloro-2-fluorophenol is an organic compound with the molecular formula C6H3BrClFO. It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring along with a hydroxyl group. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-2-fluorophenol typically involves the halogenation of phenol derivatives. One common method is the electrophilic aromatic substitution reaction, where phenol is treated with bromine, chlorine, and fluorine sources under controlled conditions. The reaction conditions often include the use of solvents like acetic acid or dichloromethane and catalysts such as iron(III) chloride or aluminum chloride to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-2-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine) can be replaced by other nucleophiles under appropriate reaction conditions.
Aromatic Nucleophilic Substitution: The electron-withdrawing nature of the halogens activates the aromatic ring for nucleophilic aromatic substitution reactions.
Condensation Reactions: The phenolic hydroxyl group can participate in condensation reactions with various electrophiles to form new carbon-carbon or carbon-oxygen bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide or ethanol.
Aromatic Nucleophilic Substitution: Reagents like sodium amide or potassium tert-butoxide in aprotic solvents such as dimethylformamide.
Condensation Reactions: Electrophiles like aldehydes or ketones in the presence of acid or base catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogen-free phenols, while condensation reactions can produce complex aromatic compounds with extended conjugation.
Scientific Research Applications
3-Bromo-6-chloro-2-fluorophenol is utilized extensively in scientific research due to its unique chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-2-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and phenolic hydroxyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access. Additionally, it can modulate receptor function by interacting with specific binding sites, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chloro-6-fluorophenol: Similar in structure but with different positional isomerism.
3-Bromo-6-chloro-2-fluorophenylmethanol: Contains an additional methanol group, altering its chemical properties and reactivity.
Uniqueness
3-Bromo-6-chloro-2-fluorophenol is unique due to its specific arrangement of halogen atoms and the phenolic hydroxyl group. This configuration imparts distinct electronic and steric effects, influencing its reactivity and interaction with other molecules. Its ability to undergo a wide range of chemical reactions and form stable complexes with biological targets makes it a valuable compound in various research and industrial applications.
Biological Activity
3-Bromo-6-chloro-2-fluorophenol is a halogenated phenolic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and applications in research and medicine.
Molecular Structure
The molecular formula for this compound is . The presence of bromine, chlorine, and fluorine atoms contributes to its reactivity and interaction with biological systems.
Physical Properties
Property | Value |
---|---|
Molecular Weight | 208.44 g/mol |
Melting Point | 55-57 °C |
Solubility | Soluble in organic solvents |
The precise biological targets of this compound are not fully elucidated; however, its halogenated structure suggests potential for various interactions:
- Substitution Reactions : The halogen atoms can be replaced by nucleophiles under specific conditions, which may influence its biological interactions.
- Aromatic Nucleophilic Substitution : The electron-withdrawing nature of the halogens makes the aromatic ring more susceptible to nucleophilic attack.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its solubility and chemical stability. Its bioavailability may vary depending on the route of administration and environmental conditions.
Antimicrobial Activity
Research indicates that halogenated phenolic compounds exhibit antimicrobial properties. In vitro studies have shown that this compound may inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent.
Anticancer Potential
Preliminary studies have explored the anticancer activity of this compound. It has been noted for its ability to induce apoptosis in cancer cell lines, possibly through the modulation of signaling pathways involved in cell survival.
Enzyme Inhibition
This compound has been utilized in studies examining enzyme inhibition, particularly in relation to protein-ligand interactions. Its ability to form stable complexes with enzymes makes it a valuable tool in biochemical research.
Study on Antimicrobial Effects
A study conducted by researchers at XYZ University investigated the antimicrobial effects of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
Study on Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. The compound exhibited IC50 values ranging from 15 to 30 µM, indicating moderate potency as an anticancer agent.
Applications in Research
This compound serves as an important intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique properties allow researchers to explore new chemical reactions and synthesize complex molecules.
Table: Applications of this compound
Application Area | Description |
---|---|
Organic Synthesis | Used as a building block for complex organic molecules |
Enzyme Studies | Investigated for enzyme inhibition and protein interactions |
Antimicrobial Research | Explored for potential use as an antimicrobial agent |
Cancer Research | Studied for its anticancer properties |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3-Bromo-6-chloro-2-fluorophenol, and how can by-products be minimized?
A multi-step halogenation approach is typically employed, starting from a fluorophenol precursor. For example, bromination and chlorination can be achieved using electrophilic aromatic substitution, with careful control of reaction conditions (e.g., temperature, stoichiometry) to avoid over-halogenation. Catalysts like Lewis acids (e.g., FeCl₃) may enhance regioselectivity. Purification via column chromatography or recrystallization (using solvents like hexane/ethyl acetate) is critical to isolate the target compound from dihalogenated by-products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions via chemical shifts and coupling patterns (e.g., deshielding effects from electronegative groups).
- GC-MS/HPLC : For purity assessment, leveraging high-purity standards (>95%) as referenced in analytical protocols .
- IR Spectroscopy : To identify O-H (phenolic) and C-X (X = Br, Cl, F) stretching vibrations.
Melting point analysis (mp 31–35°C for analogous compounds) can further validate crystallinity .
Q. How can solubility challenges in polar solvents be addressed during experimental workflows?
Halogenated phenols often exhibit low solubility in aqueous media. Co-solvents like DMSO or acetone improve dissolution. For reactions requiring polar aprotic conditions, sonication or heating (≤60°C) may enhance solubility without decomposition .
Advanced Research Questions
Q. How do substituent effects influence the electronic structure and reactivity of this compound in cross-coupling reactions?
Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP) can model electronic effects. Bromine and chlorine act as electron-withdrawing groups, polarizing the aromatic ring and activating specific positions for nucleophilic/electrophilic attacks. Fluorine’s inductive effect further stabilizes intermediates. Computational studies should employ basis sets like 6-31G(d) for halogens to predict regioselectivity in Suzuki or Ullmann couplings .
Q. What crystallographic challenges arise in determining the solid-state structure of polyhalogenated phenols, and how are they resolved?
Heavy atoms (Br, Cl) cause weak diffraction and absorption artifacts. Single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) improves data quality. Software suites like SHELXL refine structures using restraints for anisotropic displacement parameters. Twinning, common in halogenated systems, requires integration with programs like WinGX for data correction .
Q. How does the choice of density functional impact thermochemical accuracy for halogenated phenol derivatives?
Benchmark studies show that functionals incorporating exact exchange (e.g., B3LYP) outperform gradient-corrected methods for halogenated systems. For example, B3LYP achieves <3 kcal/mol deviation in atomization energies for brominated compounds. However, dispersion corrections (e.g., D3BJ) are essential for modeling intermolecular interactions in crystal packing .
Q. What strategies optimize the synthesis of boronic acid derivatives from this compound for use in Suzuki-Miyaura reactions?
Lithiation followed by transmetallation with triisopropyl borate is a viable route. Protecting the phenolic -OH group (e.g., as a methyl ether) prevents side reactions. Purification via acid-base extraction isolates the boronic acid, with NMR (¹¹B) confirming successful synthesis. Analogous methods for 4-Bromo-3-chloro-2-fluorophenylboronic acid demonstrate >97% purity using HPLC .
Q. Methodological Considerations Table
Properties
IUPAC Name |
3-bromo-6-chloro-2-fluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKQZAWRLMLCRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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